molecular formula C21H23N3O5 B2491406 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421585-53-6

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2491406
CAS RN: 1421585-53-6
M. Wt: 397.431
InChI Key: KPJJJKCCYFBKIY-UHFFFAOYSA-N
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Description

The compound mentioned is related to a class of chemicals that have been synthesized through various organic synthesis methods. These compounds are often characterized by their complex structures, which include multiple functional groups like dioxo, tetrahydropyrimidine, and carboxamide moieties.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, cyclocondensation, and the use of catalysts to afford the desired products with high specificity. For example, the synthesis of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives involves condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates, followed by alkylation to afford N-1 substituted derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like NMR, FT-IR, UV–Visible spectroscopy, and X-ray crystallography. These analyses reveal the compound's conformation, electronic structure, and intermolecular interactions. For instance, novel organic molecules synthesized by the Biginelli condensation reaction method are characterized by their NLO properties, as shown by hyperpolarizability measurements, indicating their potential application in material science (Adaikalaraj et al., 2018).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including hydrolysis, cyclocondensation, and alkylation. The presence of functional groups like carboxamide and tetrahydropyrimidine influences their reactivity. The synthesis and binding affinity studies of derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide for dopamine D(2)-like receptors highlight the chemical versatility and potential biological applications of these compounds (Pinna et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray diffraction studies provide insights into the molecular and crystal structures of similar compounds, revealing their conformational features and stability (Gurskaya, Zavodnik, & Shutalev, 2003).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and potential as a precursor for further chemical modifications, are essential for applications in synthesis and drug development. The synthesis and evaluation of derivatives for antimicrobial activity demonstrate the chemical utility and potential therapeutic applications of such compounds (Kolisnyk et al., 2015).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-19(22-9-8-14-4-2-1-3-5-14)16-11-23-21(27)24(20(16)26)12-15-6-7-17-18(10-15)29-13-28-17/h4,6-7,10-11H,1-3,5,8-9,12-13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJJJKCCYFBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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